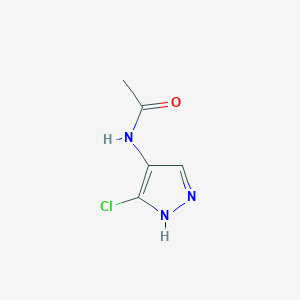
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
説明
“1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1820707-02-5 . It has a molecular weight of 316.76 and its IUPAC name is the same as the common name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H13ClN2O4S/c1-3-14-10-6-5-8 (20 (13,18)19)7-9 (10)11 (16)15 (4-2)12 (14)17/h5-7H,3-4H2,1-2H3 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, the compound is solid in physical form . It has a molecular weight of 316.76 .科学的研究の応用
Antibacterial and Antifungal Activities
A study by Ammar et al. (2020) explored the synthesis of novel sulfonylquinoxaline derivatives from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The study also evaluated their effectiveness against multi-drug resistant strains, indicating their potential in combating antibiotic resistance (Ammar et al., 2020).
Synthesis and Characterization
Festus and Craig (2021) reported on the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide derivatives, showcasing an environmentally friendly and efficient methodology. This study provides insights into the chemical structures of these compounds, enhancing the understanding of their potential applications in various fields (Festus & Craig, 2021).
Molecular Docking Studies
The antimicrobial study by Ammar et al. (2020) also included molecular docking studies of the synthesized derivatives, suggesting the utility of hybridizing quinoxaline scaffolds with SO2 and morpholine moieties. This approach may be a promising strategy in designing new molecules that bind to DNA Gyrase, a key target in antibacterial drug development (Ammar et al., 2020).
Polymer Synthesis
Research by Mallakpour et al. (2001) demonstrated the use of camphor-10-sulfonyl chloride in synthesizing optically active heterocyclic polyimides. These polymers, featuring unique structural characteristics, exhibit potential applications in various industrial and technological fields (Mallakpour et al., 2001).
Diverse Reaction Outcomes
Liu, Hou, and Xu (2011) explored the reactions of sulfonyl chlorides with cyclic imines, noting diverse product outcomes instead of expected β-sultam derivatives. This research opens up new possibilities in synthetic chemistry, expanding the understanding of reactions involving sulfonyl chlorides (Liu, Hou, & Xu, 2011).
特性
IUPAC Name |
1,3-diethyl-2,4-dioxoquinazoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c1-3-14-10-6-5-8(20(13,18)19)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJBMMPYWGOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)
![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)
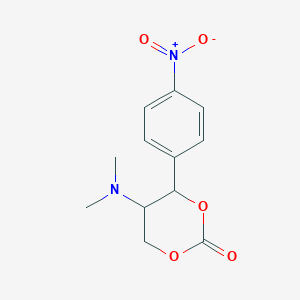

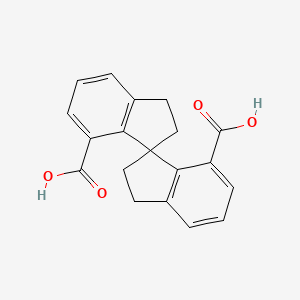
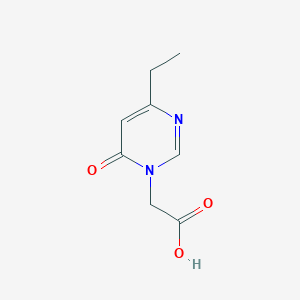
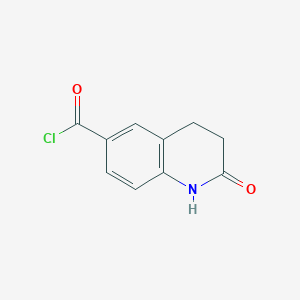
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)
![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)



